molecular formula C23H20O B14269788 Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- CAS No. 160309-10-4

Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-

Cat. No.: B14269788
CAS No.: 160309-10-4
M. Wt: 312.4 g/mol
InChI Key: HCNHSHVPQCUKEY-IBGZPJMESA-N
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Description

Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a 1-methyl-2-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- typically involves the reaction of benzene derivatives with appropriate alkynyl and alkylating agents under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring or the alkynyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-
  • Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
  • Benzene, 1,1’-(1-methylethylidene)bis-

Uniqueness

Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- is unique due to its specific substitution pattern and the presence of the 1-methyl-2-propynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

160309-10-4

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

[[(2S)-but-3-yn-2-yl]oxy-diphenylmethyl]benzene

InChI

InChI=1S/C23H20O/c1-3-19(2)24-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h1,4-19H,2H3/t19-/m0/s1

InChI Key

HCNHSHVPQCUKEY-IBGZPJMESA-N

Isomeric SMILES

C[C@@H](C#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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